Sennoside C (Standard)

Description

BenchChem offers high-quality Sennoside C (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sennoside C (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWOUNNKSHIAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37271-16-2, 37271-17-3 | |

| Record name | Sennoside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37271-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37271-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 37271-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sennoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside C is a dianthrone glycoside, a type of anthraquinone (B42736) derivative, naturally occurring in plants of the Senna genus. It is a significant bioactive compound contributing to the laxative effects of senna-based preparations. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Sennoside C. It details experimental protocols for its isolation, purification, and analysis, and elucidates its metabolic activation and subsequent signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Sennoside C is a stereoisomer of other sennosides (B37030), including sennosides A, B, and D. Its chemical structure is characterized by two anthrone (B1665570) moieties linked at the C-9 and C-9' positions, with each anthrone unit glycosylated with a β-D-glucose molecule at the C-5 and C-5' positions, respectively. The absolute stereochemistry of Sennoside C is defined by the IUPAC name: (9R)-4-hydroxy-9-[(9R)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid[1].

The key stereochemical features are:

-

The (9R,9'R) configuration at the chiral centers where the two anthrone units are joined. This distinguishes it from its diastereomers, Sennoside A (R,S-meso) and Sennoside B (S,S).

-

The β-anomeric configuration of the D-glucose units attached to the anthrone backbone.

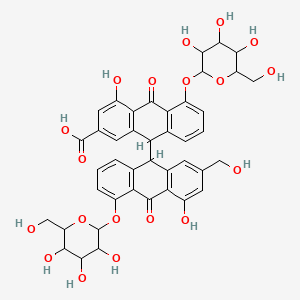

A 2D representation of the chemical structure of Sennoside C is provided below.

Physicochemical and Bioactivity Data

A summary of the key physicochemical and bioactivity data for Sennoside C is presented in the tables below.

Table 1: Physicochemical Properties of Sennoside C

| Property | Value | Source |

| Molecular Formula | C₄₂H₄₀O₁₉ | [1] |

| Molecular Weight | 848.76 g/mol | [2] |

| CAS Number | 37271-16-2 | [1] |

| Appearance | Yellowish powder | [2] |

| Solubility | Soluble in water and alcohol | [2] |

| Boiling Point (predicted) | 1130.3 ± 65.0 °C | [3] |

| Density (predicted) | 1.710 ± 0.06 g/cm³ | [3] |

Table 2: Bioactivity Data of Sennoside C

| Parameter | Value | Assay Details | Source |

| Purgative Activity (ED₅₀) | 11.2 mg/kg | Oral administration in mice | [4] |

| Inhibition of Human Lysozyme Amyloid Fibrillation (IC₅₀) | 186.20 μM | In vitro assay | [4] |

Experimental Protocols

Isolation and Purification of Sennoside C from Senna Leaves

The following is a generalized protocol for the isolation and purification of sennosides, which can be adapted for the specific isolation of Sennoside C.

3.1.1. Extraction

-

Maceration and Solvent Extraction:

-

Dried and powdered Senna leaves are defatted by maceration with a non-polar solvent like hexane (B92381) or benzene (B151609) to remove lipids and chlorophyll.

-

The defatted plant material is then extracted with 70-80% methanol (B129727) or ethanol (B145695) at a slightly acidic pH (around 3.0-4.0, adjusted with an organic acid like acetic acid) with agitation for several hours. This process is typically repeated to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

The methanolic or ethanolic extracts are combined and filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure at a temperature not exceeding 50°C to yield a crude extract.

-

3.1.2. Purification by Column Chromatography

-

Initial Fractionation (Optional):

-

The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to achieve a preliminary separation of compounds. Sennosides are typically enriched in the butanolic fraction.

-

-

Column Chromatography:

-

The enriched sennoside fraction is subjected to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel and Sephadex LH-20.

-

Silica Gel Chromatography: A gradient elution system is employed, starting with a less polar mobile phase (e.g., a mixture of chloroform (B151607) and methanol) and gradually increasing the polarity by increasing the proportion of methanol. Water is often included in the mobile phase to improve the separation of these polar glycosides.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating sennosides from other polyphenolic compounds. The column is typically eluted with methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing Sennoside C are pooled.

-

-

Final Purification:

-

Further purification can be achieved by preparative HPLC using a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC-UV)

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM sodium citrate (B86180) buffer, pH 4.5) and acetonitrile. An example gradient could be starting with a low percentage of acetonitrile and increasing it over time.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detection at approximately 270 nm or 340 nm.

-

Quantification: Quantification is performed by comparing the peak area of Sennoside C in the sample to that of a certified reference standard.

3.2.2. Mass Spectrometry (MS)

-

Mass spectrometry, often coupled with HPLC (LC-MS), is used for the identification and structural elucidation of Sennoside C.

-

Electrospray ionization (ESI) in negative ion mode is commonly used.

-

The fragmentation pattern in MS/MS can provide valuable structural information. For sennosides, characteristic fragmentation involves the loss of the glucose moieties and cleavage of the bianthrone (B1198128) bond.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation and confirmation of the stereochemistry of Sennoside C.

3.2.4. X-ray Crystallography

-

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure and absolute stereochemistry of a molecule.

-

Note: To date, no crystal structure for Sennoside C has been deposited in the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB).

Metabolic Activation and Signaling Pathway

Sennosides, including Sennoside C, are prodrugs that are not absorbed in the upper gastrointestinal tract. Their laxative effect is initiated by their metabolism in the colon.

Metabolic Activation of Sennoside C

The metabolic activation of Sennoside C is a multi-step process mediated by the gut microbiota.

References

The Isolation and Discovery of Sennoside C from Senna Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside C, a prominent dianthrone glycoside found in various Senna species, contributes to the well-documented laxative properties of senna-derived preparations. As a hetero-dimer of rhein (B1680588) and aloe-emodin (B1665711) anthrones, its unique structure presents distinct challenges and opportunities in its isolation, characterization, and therapeutic application. This technical guide provides a comprehensive overview of the methodologies for the isolation and discovery of Sennoside C, including detailed experimental protocols, quantitative data analysis, and visualization of key processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Senna encompasses a diverse group of flowering plants that have been utilized in traditional medicine for centuries, primarily for their laxative effects. The therapeutic activity of senna is attributed to a group of compounds known as sennosides (B37030), which are anthraquinone (B42736) glycosides. Among these, Sennoside C holds particular interest due to its synergistic purgative action with other sennosides, such as Sennoside A.[1] Chemically, Sennoside C is a hetero-dianthrone, consisting of rhein anthrone (B1665570) and aloe-emodin anthrone moieties linked by a C-C bond and glycosylated with two glucose units.[2] The discovery and isolation of Sennoside C have been pivotal in understanding the complex pharmacology of senna and in the development of standardized herbal medicinal products. This guide will delve into the technical aspects of isolating and identifying this important bioactive compound.

Physicochemical Properties of Sennoside C

A thorough understanding of the physicochemical properties of Sennoside C is fundamental for the development of effective isolation and analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₄₀O₁₉ | PubChem CID: 46173829 |

| Molecular Weight | 848.76 g/mol | PubChem CID: 46173829 |

| CAS Number | 37271-16-2 | PubChem CID: 46173829 |

| Appearance | Brownish powder | [3] |

| Solubility | Soluble in alcohol, sparingly soluble in acetone (B3395972) | [3] |

Isolation of Sennoside C from Senna Species

The isolation of Sennoside C from plant material is a multi-step process that involves extraction, purification, and fractionation. The following protocol is a composite of established methodologies for the isolation of sennosides, with specific adaptations for the enrichment of Sennoside C.

Experimental Workflow for Sennoside C Isolation

Caption: Workflow for the isolation of Sennoside C.

Detailed Experimental Protocols

-

Drying: Freshly harvested leaves of Senna species (e.g., Cassia angustifolia) are shade-dried at room temperature to preserve the integrity of the glycosides.

-

Grinding: The dried leaves are ground into a coarse powder (20-40 mesh) to increase the surface area for efficient solvent extraction.

-

Defatting: The powdered plant material is first extracted with acetone at room temperature to remove lipids and other non-polar impurities.

-

Sennoside Extraction: The defatted plant material is then extracted with 70% (v/v) methanol or ethanol. The pH of the solvent is often adjusted to around 3.0-4.0 with an acid (e.g., citric acid or hydrochloric acid) to enhance the extraction of sennosides.[4] The extraction can be performed using maceration, reflux, or microwave-assisted techniques.[5][6]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure at a temperature not exceeding 50°C to avoid degradation of the sennosides.

-

Acidification and Precipitation: The concentrated extract is acidified to a pH of approximately 3.0-3.5 to precipitate impurities, which are then removed by filtration.[5]

-

Formation of Calcium Sennosides: The pH of the filtrate is then raised to 6.0-7.0 with a base (e.g., calcium hydroxide (B78521) or ammonia) to precipitate the sennosides as their calcium salts.[4] This step is crucial for the initial purification and concentration of the sennosides.

-

Collection and Drying: The precipitate of calcium sennosides is collected by filtration, washed with chilled methanol, and dried under vacuum.

-

Solid-Phase Extraction (SPE): The crude calcium sennoside mixture is redissolved and subjected to solid-phase extraction using an anion exchange column. This technique allows for the separation of monocentric sennosides (like C and D) from dicarboxylic sennosides (like A and B).

-

Elution of Sennoside C: The column is washed with methanol, and then the monocentric sennosides, including Sennoside C, are eluted with a solution of 1% acetic acid in methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The Sennoside C-rich fraction obtained from SPE is further purified by preparative HPLC on a C18 column to yield pure Sennoside C.[7]

Quantitative Analysis of Sennoside C

Accurate quantification of Sennoside C is essential for the standardization of senna extracts and finished products. High-performance liquid chromatography with diode-array detection (HPLC-DAD) is the most common and reliable method for this purpose.

HPLC-DAD Method for Sennoside C Quantification

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7] |

| Mobile Phase | Gradient of water (with acid, e.g., acetic acid) and methanol/acetonitrile | [7] |

| Flow Rate | 0.5 - 1.0 mL/min | [7] |

| Detection Wavelength | 270 nm | [7] |

| Injection Volume | 20 µL | [7] |

| Column Temperature | Ambient or controlled (e.g., 40°C) | [8] |

Quantitative Data on Sennosides in Senna Species

While specific quantitative data for Sennoside C is limited in the available literature, the following table summarizes the reported content of total sennosides and the major sennosides A and B in Cassia angustifolia leaves. This provides a baseline for the expected yield of sennosides.

| Sennoside(s) | Plant Part | Content (% w/w) | Reference |

| Total Sennosides | Leaves | 2.5 | [9] |

| Total Sennosides | Pods | 3.6 | [9] |

| Sennoside A | Leaves (fresh) | 0.126 | |

| Sennoside B | Leaves (fresh) | 0.069 | |

| Calcium Sennosides (total yield) | Leaves (1 kg) | 2.7 g (2.7%) | [4] |

Biosynthesis of Sennoside C

The biosynthesis of sennosides in Senna plants is a complex process that originates from the shikimate pathway. The formation of the anthraquinone core is followed by dimerization and glycosylation.

Biosynthetic Pathway of Sennosides

Caption: Proposed biosynthetic pathway of Sennoside C.

The formation of Sennoside C involves the condensation of two different anthrone monomers, rhein anthrone and aloe-emodin anthrone.[2] This dimerization is believed to be an enzymatic process, although the specific enzymes responsible for this hetero-dimerization have not been fully elucidated. Following the formation of the aglycone, sennidin C, two glucose molecules are attached via glycosidic bonds to yield the final Sennoside C molecule.

Analytical Characterization of Sennoside C

The unequivocal identification of Sennoside C relies on a combination of chromatographic and spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural elucidation of sennosides. In negative ion mode, Sennoside C typically shows a deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation pattern, which often involves the cleavage of the glycosidic bonds and fragmentation of the aglycone.[10]

Key MS Fragmentation Data for Sennoside C:

| Ion | m/z (Observed) | Interpretation |

| [M-H]⁻ | 847.2 | Deprotonated molecule |

| [M-H-Glc]⁻ | 685.2 | Loss of one glucose unit |

| [M-H-2Glc]⁻ | 523.1 | Loss of two glucose units |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

The isolation and discovery of Sennoside C from Senna species have significantly advanced our understanding of the chemistry and pharmacology of this important medicinal plant. The methodologies outlined in this guide provide a framework for the efficient extraction, purification, and analysis of Sennoside C. Further research is warranted to fully elucidate the enzymatic machinery behind its biosynthesis and to explore its full therapeutic potential, both as an individual compound and in synergy with other sennosides. The continued development of advanced analytical techniques will undoubtedly play a crucial role in the quality control and standardization of senna-based products, ensuring their safety and efficacy for consumers worldwide.

References

- 1. The synergistic purgative action of aloe-emodin anthrone and rhein anthrone in mice: synergism in large intestinal propulsion and water secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Sennoside | C42H38O20 | CID 656822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Sennoside C Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the metabolic activation and mechanism of action of Sennoside C, a naturally occurring dianthrone glycoside found in plants of the Senna genus. It is designed to be a technical resource, detailing the journey of Sennoside C from a prodrug to its active metabolites and their subsequent pharmacological effects on the colon. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding for research and development purposes.

Metabolic Activation: The Role of Gut Microbiota

Sennoside C, like other sennosides (B37030), functions as a prodrug. Its large, hydrophilic structure prevents absorption in the upper gastrointestinal tract, such as the stomach and small intestine.[1][2][3] The pharmacological activity of Sennoside C is entirely dependent on its metabolism by the microflora residing in the large intestine.[1][4]

Once it reaches the colon, intestinal bacteria, such as Peptostreptococcus intermedius, enzymatically process the Sennoside C molecule.[5] This biotransformation involves the hydrolysis of the β-glycosidic bonds by bacterial enzymes like β-glucosidase, which releases the aglycones.[2][6] These are subsequently reduced to the ultimate active metabolites: aloe-emodin (B1665711) anthrone (B1665570) and rhein (B1680588) anthrone .[7][8][][10] The purgative effect of orally administered Sennoside C can be diminished by pre-treating mice with antibiotics like chloramphenicol, which underscores the essential role of the gut bacteria in its activation.[7][8]

Core Pharmacodynamic Mechanisms of Action

The active metabolites, aloe-emodin anthrone and rhein anthrone, exert a synergistic purgative effect through a dual mechanism: stimulating colonic motility and altering intestinal fluid and electrolyte transport.[7][8]

Stimulation of Colonic Motility

The primary mechanism involves direct irritation of the colonic mucosa by the anthrone metabolites.[11] This irritation stimulates the smooth muscle cells lining the colon, leading to an increase in peristaltic contractions.[4][12] This enhanced motility propels the fecal contents through the large intestine more rapidly, contributing to the laxative effect.[12]

Alteration of Fluid and Electrolyte Secretion

The anthrone metabolites significantly modify the absorption and secretion processes in the colon to increase the water content of feces.[4] This is achieved through two identified signaling pathways:

-

Inhibition of Water Reabsorption: Rhein anthrone has been shown to increase the expression of cyclooxygenase-2 (COX2) in macrophage cells, which in turn elevates the level of prostaglandin (B15479496) E2 (PGE2).[6][12] This increase in PGE2 leads to a decrease in the expression of aquaporin-3 (AQP3), a water channel protein, in the mucosal epithelial cells of the colon.[6][12] The downregulation of AQP3 restricts water reabsorption from the lumen, thereby retaining more water in the feces.[12]

-

Stimulation of Chloride Secretion: Another metabolite, rhein, is believed to excite submucosal acetylcholinergic neurons.[6][12] This activation results in increased secretion of chloride ions and prostaglandins (B1171923) into the intestinal lumen.[6][12] The osmotic gradient created by the influx of chloride ions draws water into the lumen, further softening the stool and facilitating its passage.[12]

These two actions—stimulating propulsion and increasing fecal water content—work in concert to produce the characteristic laxative effect of sennosides.[7]

Quantitative Pharmacological Data

Studies in mice have quantified the purgative activity of the individual and combined metabolites of Sennoside C. The data clearly demonstrates a synergistic effect, with the combination of aloe-emodin anthrone and rhein anthrone being significantly more potent than aloe-emodin anthrone alone.

Table 1: Purgative Potency of Sennoside C Metabolites in Mice

| Compound | Administration Route | ED₅₀ (μmol/kg) [95% CI] |

|---|---|---|

| Aloe-emodin Anthrone | Intracaecal | 54.5 (24.1–89.6) |

| Rhein Anthrone | Intracaecal | 11.4 (5.0–15.7) |

| Equimolar Mixture | Intracaecal | 11.2 (6.1–14.6) |

Data sourced from studies on ICR mice.[7][8]

Table 2: Pharmacokinetic Parameters of Sennosides

| Parameter | Description | Value |

|---|---|---|

| Absorption | Percentage absorbed from the gut, primarily as active metabolites. | < 10% |

| Excretion (Feces) | Percentage of parent compound and polymers excreted in feces. | > 90% |

| Excretion (Urine) | Percentage of metabolites excreted in urine. | 3-6% |

Data sourced from DrugBank Online.[6][12]

Key Experimental Protocols

Protocol: In Vivo Assessment of Purgative Activity in Mice

This protocol outlines the methodology used to determine the ED₅₀ values and assess the synergistic action of Sennoside C metabolites.

-

Objective: To quantify and compare the purgative effects of aloe-emodin anthrone, rhein anthrone, and their combination.

-

Animal Model: Female ICR mice.[8]

-

Methodology:

-

Acclimatization: Animals are housed under standard laboratory conditions and fasted before the experiment.

-

Grouping: Mice are randomly assigned to control and treatment groups.

-

Administration: Test compounds (aloe-emodin anthrone, rhein anthrone, or an equimolar mixture) are administered directly into the caecum (intracaecal administration) to bypass upper GI metabolism.[7][8]

-

Observation: Mice are placed in individual cages with filter paper on the floor.

-

Endpoints:

-

-

Data Analysis: The dose-response relationship is established, and the ED₅₀ (the dose required to produce a purgative effect in 50% of the animals) is calculated.[7][8]

Protocol: Quantification of Sennosides by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of sennosides in pharmaceutical preparations, a critical step for quality control.

-

Objective: To accurately determine the concentration of Sennosides A and B in commercial tablets or plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column.[13]

-

Sample Preparation:

-

Extraction: Sennosides are extracted from the sample matrix (e.g., powdered tablets). A common extraction solvent is a 0.1% sodium hydrogen carbonate solution or a hydroalcoholic mixture.[13]

-

Filtration: The resulting solution is filtered through a membrane filter (e.g., 0.22 μm) to remove particulate matter before injection.[14]

-

-

Chromatographic Conditions:

-

Column: Hypersil C18 (250 x 4.6 mm, 5 µm) or equivalent.[13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 6.0) and an organic modifier like acetonitrile. Ion-pair reagents such as tetrahexylammonium (B1222370) bromide may be added to improve peak shape and resolution.[13]

-

Detection: UV detection at a specified wavelength.

-

-

Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure reliable results.[13][14]

References

- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 5. Metabolism of sennosides by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 8. Metabolic activation of sennoside C in mice: synergistic action of anthrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of sennosides--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Senna glycoside - Wikipedia [en.wikipedia.org]

- 12. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. crbb-journal.com [crbb-journal.com]

An In-depth Technical Guide on the Biosynthetic Pathway of Sennoside C in Cassia angustifolia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sennosides (B37030), the potent laxative compounds derived from the medicinal plant Cassia angustifolia (Senna), are critical components in both traditional and modern medicine. Among them, Sennoside C is a significant hetero-dianthrone glycoside. Understanding its biosynthetic pathway is paramount for metabolic engineering, enhancing yield, and developing novel production methods. This technical guide provides a comprehensive overview of the current understanding of the Sennoside C biosynthetic pathway, detailing the convergence of the shikimate and methylerythritol phosphate (B84403) (MEP) pathways. It outlines the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and highlights areas where knowledge remains incomplete, offering a roadmap for future research.

Introduction to Sennoside C

Sennosides are a group of anthraquinone (B42736) glycosides found in the leaves and pods of Cassia angustifolia.[1][2] While Sennosides A and B are the most abundant and are homodimers of rhein (B1680588) anthrone (B1665570), Sennosides C and D are heterodimers. Specifically, Sennoside C is a hetero-dianthrone composed of one molecule of rhein anthrone and one molecule of aloe-emodin (B1665711) anthrone , which are subsequently glycosylated.[1][2] This structural distinction implies that the biosynthetic pathway for Sennoside C must necessarily include the synthesis of both rhein and aloe-emodin precursors. The overall biosynthesis is a complex process involving contributions from primary metabolic pathways to generate the complex tricyclic anthraquinone core.

The Core Biosynthetic Pathway

The formation of the anthraquinone backbone in Senna is understood to proceed via the o-succinylbenzoic acid (OSB) pathway , which is a branch of the shikimate pathway .[2][3][4] This pathway synthesizes rings A and B of the anthraquinone structure. Ring C is derived from the isoprenoid precursor isopentenyl diphosphate (B83284) (IPP), which is formed through the plastidial methylerythritol phosphate (MEP) pathway .[1][4] The subsequent formation of Sennoside C involves tailoring of the anthraquinone monomers, dimerization, and finally, glycosylation.

Part 1: Shikimate and MEP Pathways - The Foundation

The biosynthesis begins with precursors from primary metabolism:

-

Shikimate Pathway : This pathway starts with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several steps to produce chorismate . Chorismate is a critical branch-point intermediate.

-

Chorismate to Isochorismate : The enzyme Isochorismate Synthase (ICS) catalyzes the isomerization of chorismate to isochorismate.[3][5] This is a pivotal, rate-limiting step directing carbon flux toward anthraquinone biosynthesis.[6]

-

MEP Pathway : In the plastids, pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P) enter the MEP pathway to produce the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) .[3][4]

Part 2: Formation of the Anthraquinone Core

The assembly of the tricyclic core involves a series of condensation and cyclization reactions:

-

Formation of o-Succinylbenzoic Acid (OSB) : Isochorismate condenses with α-ketoglutarate (from the TCA cycle) in a reaction catalyzed by o-succinylbenzoate synthase to yield OSB.[3]

-

Activation and Cyclization : OSB is activated by OSB:CoA ligase to form OSB-CoA. This intermediate then undergoes intramolecular cyclization, catalyzed by a naphthoyl-CoA synthase , to form the naphthalene (B1677914) ring system, a direct precursor to the anthraquinone skeleton.[3]

Part 3: Tailoring of Anthrone Monomers

The generalized anthraquinone core undergoes a series of currently uncharacterized modification steps (e.g., hydroxylation, decarboxylation, reduction) to form the specific anthrone monomers required for Sennoside C:

-

Rhein Anthrone

-

Aloe-emodin Anthrone

While the exact enzymes in C. angustifolia are unknown, research in other species suggests the involvement of cytochrome P450 monooxygenases and other tailoring enzymes.[7] Aloe-emodin biosynthesis in Aloe vera is proposed to occur via a polyketide pathway, which differs from the shikimate pathway described for Senna.[7][8] This highlights a significant knowledge gap, and it is plausible that in Senna, both monomers are derived from the same shikimate pathway precursor through divergent tailoring steps.

Part 4: Dimerization and Glycosylation

The final steps in Sennoside C biosynthesis are believed to be:

-

Heterodimerization : One molecule of rhein anthrone and one molecule of aloe-emodin anthrone undergo an oxidative coupling reaction to form the dianthrone backbone of Sennoside C. The specific enzymes catalyzing this dimerization in Senna have not yet been characterized.

-

Glycosylation : The dianthrone is subsequently glycosylated at two positions. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer glucose moieties from UDP-glucose to the aglycone.[9][10] While the specific UGTs for sennoside biosynthesis in C. angustifolia are not yet identified, they are a critical area of research for understanding the final structure and activity of the molecule.

Visualization of Pathways and Workflows

Diagram 1: Overall Biosynthetic Pathway of Sennoside C

Caption: Putative biosynthetic pathway of Sennoside C in Cassia angustifolia.

Diagram 2: Experimental Workflow for Sennoside Quantification

Caption: A typical experimental workflow for sennoside extraction and HPLC analysis.

Quantitative Data Summary

Quantitative data on the complete biosynthetic pathway, such as enzyme kinetics, are largely unavailable. However, several studies have quantified the end-products (sennosides) in various plant parts and under different conditions.

| Parameter | Plant Part | Value / Range | Method | Reference |

| Total Sennosides | Leaves | 2.0 - 3.0% (dry weight) | General | [1][2] |

| Pods | 3.0 - 4.0% (dry weight) | General | [1][2] | |

| Sennoside A Content | Leaves | 0.64% | HPLC | [11] |

| Pods | 1.46% | HPLC | [11] | |

| Leaves (90 days after sowing) | 0.126% | HPTLC | ||

| Sennoside B Content | Leaves | 1.57% | HPLC | [11] |

| Pods | 2.30% | HPLC | [11] | |

| Leaves (90 days after sowing) | 0.069% | HPTLC | ||

| Total Hydroxyanthracene Glycosides | Leaves | Not less than 2.5% (as Sennoside B) | Ph. Eur. | [12] |

Detailed Experimental Protocols

Protocol for Extraction of Sennosides from Plant Material

This protocol is a composite based on methods described in the literature for analytical quantification.[13][14][15]

-

Preparation of Plant Material :

-

Collect fresh leaves or pods of Cassia angustifolia.

-

Dry the material in an oven at 40-50°C until constant weight is achieved.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

-

-

Solvent Extraction :

-

Accurately weigh approximately 1.0 g of the dried powder into a conical flask.

-

Add 25 mL of 70% (v/v) aqueous methanol (B129727).

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Alternatively, use dynamic maceration (stirring) for 3 hours.[16]

-

-

Filtration and Collection :

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and re-extract the remaining plant material (marc) two more times with 25 mL of 70% methanol each time to ensure complete extraction.

-

Combine all filtrates in a volumetric flask and make up the volume to 100 mL with the extraction solvent.

-

-

Sample Preparation for HPLC :

-

Prior to injection, filter the final extract through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial. The sample is now ready for analysis.

-

Protocol for HPLC Quantification of Sennosides

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of sennosides.[11][13][17]

-

Instrumentation and Columns :

-

HPLC System : A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions :

-

Mobile Phase A : 1% (v/v) aqueous acetic acid or 0.1% orthophosphoric acid in water (pH adjusted to ~3.0).

-

Mobile Phase B : Acetonitrile or Methanol.

-

Elution Mode : Gradient elution is often preferred for better separation. A typical gradient might be:

-

0-5 min: 80% A, 20% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to initial conditions (80% A, 20% B) and equilibrate.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25°C (ambient or controlled).

-

Detection Wavelength : 270-280 nm for general detection or 340 nm for enhanced sensitivity for sennosides.[18]

-

Injection Volume : 10-20 µL.

-

-

Quantification Procedure :

-

Prepare a series of standard solutions of Sennoside A and B (and C, if available) of known concentrations (e.g., 5 to 100 µg/mL).

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample.

-

Identify the sennoside peaks in the sample chromatogram by comparing their retention times with the standards.

-

Calculate the concentration of each sennoside in the sample using the regression equation from the calibration curve.

-

Conceptual Protocol for Isochorismate Synthase (ICS) Enzyme Assay

-

Enzyme Extraction :

-

Homogenize fresh, young leaf tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM MgCl₂, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

-

The supernatant contains the crude enzyme extract. Further purification (e.g., ammonium (B1175870) sulfate (B86663) precipitation, chromatography) may be required.

-

-

Assay Principle :

-

The assay measures the conversion of chorismate to isochorismate. As isochorismate is difficult to detect directly, a coupled enzyme assay is often used where isochorismate is converted to a fluorescent product, salicylate (B1505791), by a bacterial isochorismate pyruvate lyase (IPL).

-

-

Reaction Mixture (per well/cuvette) :

-

Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).

-

Chorismate (substrate, e.g., 100 µM final concentration).

-

Purified isochorismate pyruvate lyase (coupling enzyme).

-

Enzyme extract (the amount to be optimized to ensure linear reaction kinetics).

-

-

Assay Procedure :

-

Assemble the reaction mixture without the enzyme extract and pre-incubate at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in fluorescence of salicylate over time using a fluorometer (Excitation: ~305 nm, Emission: ~407 nm).

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Run appropriate controls, including a reaction without chorismate (to measure background fluorescence) and a reaction without the enzyme extract (to check for non-enzymatic conversion).

-

Conclusion and Future Directions

The biosynthetic pathway of Sennoside C in Cassia angustifolia is a complex process originating from primary metabolism and culminating in a unique heterodimeric anthraquinone glycoside. While the initial steps involving the shikimate and MEP pathways are well-established for anthraquinones in general, significant knowledge gaps remain for the specific steps in Senna.

Key areas for future research include:

-

Identification and Characterization of Tailoring Enzymes : Elucidating the specific enzymes (e.g., P450s, reductases) responsible for converting the common anthrone core into rhein and aloe-emodin anthrones.

-

Elucidation of the Dimerization Mechanism : Identifying the enzyme(s) or conditions that mediate the specific oxidative coupling of rhein and aloe-emodin anthrones to form the Sennidin C backbone.

-

Discovery of Specific Glycosyltransferases : Isolating and characterizing the UGTs responsible for the final glycosylation step, which is crucial for the solubility and bioactivity of Sennoside C.

Addressing these questions through transcriptomics, proteomics, and functional genomics will not only complete our understanding of this important metabolic pathway but also unlock the potential for biotechnological production of sennosides, ensuring a stable and high-quality supply for pharmaceutical use.[1][2]

References

- 1. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties | PLOS One [journals.plos.org]

- 2. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ultrasound-Assisted Encapsulation of Anthraquinones Extracted from Aloe-Vera Plant into Casein Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Discovery and characterization of four glycosyltransferases involved in anthraquinone glycoside biosynthesis in Rubia yunnanensis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. "Determination of sennosides A and B in diet tea by HPLC" by Y.-T. Lin, C.-Y. Huang et al. [jfda-online.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. staff.cimap.res.in [staff.cimap.res.in]

- 14. theacademic.in [theacademic.in]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of a HPLC method for quantification of sennosides A and B in senna leaves-containing herbal formulations (Cassia angustifolia) in Iran and comparison with spectrophotometric method - Journal of Guilan University of Medical Sciences [journal.gums.ac.ir]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Isolation and characterization of isochorismate synthase and cinnamate 4-hydroxylase during salinity stress, wounding, and salicylic acid treatment in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Bowel: A Technical Guide to the Pharmacological Properties of Sennoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sennosides (B37030), a group of anthraquinone (B42736) glycosides derived from the Senna plant, are most widely recognized for their potent laxative effects. While Sennoside A and B have been the subject of considerable research, the pharmacological profile of other isomers, such as Sennoside C, remains less explored. This technical guide delves into the known pharmacological properties of Sennoside C that extend beyond its effects on intestinal motility.

Due to the limited availability of specific research on Sennoside C's non-laxative activities, this document also provides a comprehensive overview of the well-documented pharmacological properties of its close structural isomer, Sennoside A. This comparative approach aims to provide a broader context for the potential therapeutic applications of sennosides and to highlight promising avenues for future research into Sennoside C.

This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Pharmacological Properties of Sennoside C

Current scientific literature on the non-laxative pharmacological effects of Sennoside C is sparse. However, one notable property that has been quantitatively assessed is its anti-amyloidogenic activity.

Anti-Amyloid Fibrosis Activity

Sennoside C has been shown to inhibit the amyloid fibrillation of human lysozyme (B549824). Amyloid fibrillation is a pathological process implicated in a variety of diseases, including neurodegenerative disorders.

Quantitative Data for Sennoside C

| Pharmacological Effect | Target | Metric | Value | Reference |

| Inhibition of Amyloid Fibrosis | Human Lysozyme | IC50 | 186.20 μM | [1][2] |

| Purgative Activity | In vivo (mice) | ED50 | 11.2 mg/kg | [1] |

Experimental Protocol: Inhibition of Human Lysozyme Amyloid Fibrillation

The following is a generalized protocol based on typical methodologies for assessing the inhibition of amyloid fibrillation.

-

Protein Preparation: Human lysozyme is dissolved in a suitable buffer (e.g., glycine-HCl) to a final concentration of 2 mg/mL.

-

Induction of Fibrillation: Fibrillation is induced by incubating the lysozyme solution at an elevated temperature (e.g., 57°C) and acidic pH (e.g., 2.0) with constant agitation for a period of 7 days.

-

Inhibition Assay: Sennoside C is dissolved in the buffer and added to the lysozyme solution at various concentrations prior to the incubation period.

-

Monitoring Fibrillation: The formation of amyloid fibrils is monitored using the Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Data Analysis: The fluorescence intensity is measured at different time points. The IC50 value is calculated as the concentration of Sennoside C that results in a 50% reduction in ThT fluorescence compared to the control (lysozyme without inhibitor) at the end of the incubation period.

Experimental Workflow for Anti-Amyloid Fibrosis Assay

Pharmacological Properties of Sennoside A: A Comparator

In contrast to Sennoside C, Sennoside A has been more extensively studied for its pharmacological activities beyond laxation. These include anti-cancer, anti-inflammatory, and metabolic regulatory effects.

Anti-Cancer Activity

Sennoside A has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.

Quantitative Data for Sennoside A Anti-Cancer Activity

| Cancer Type | Cell Line | Metric | Value | Reference |

| Non-Small Cell Lung Cancer | H460 | IC50 | 53.34 μM | [3] |

| Non-Small Cell Lung Cancer | A549 | IC50 | 48.21 μM | [3] |

| Oral Squamous Cell Carcinoma | SCC7 | IC50 | 94.38 μM | [4] |

| Oral Squamous Cell Carcinoma | CAL27 | IC50 | 77.41 μM | [4] |

| Prostate Cancer | DU 145 | IC50 | 52.36 µM | [5] |

| Prostate Cancer | PC3 | IC50 | 67.48 µM | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/CCK-8)

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of Sennoside A for 24, 48, or 72 hours.

-

Viability Assay:

-

MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT to formazan (B1609692) crystals, which are then dissolved, and the absorbance is measured.

-

CCK-8 Assay: CCK-8 solution is added to each well, and the absorbance is measured after a short incubation period. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

-

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined as the concentration of Sennoside A that inhibits cell growth by 50%.

Signaling Pathways in Anti-Cancer Effects of Sennoside A

Sennoside A has been shown to modulate several key signaling pathways involved in cancer progression:

-

Wnt/β-catenin Pathway: Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: Downregulation of this pathway is associated with the induction of apoptosis and autophagy in cancer cells.[5]

-

MAPK Pathway: Modulation of MAPK signaling can affect cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: Inhibition of NF-κB can reduce inflammation-driven cancer progression and promote apoptosis.

Wnt/β-catenin Signaling Pathway

References

- 1. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties | PLOS One [journals.plos.org]

- 2. Metabolic activation of sennoside C in mice: synergistic action of anthrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xianherb.com [xianherb.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Preliminary Phytochemical Screening of Sennoside C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for the preliminary phytochemical screening of Sennoside C, an important dianthrone glycoside found in plants of the Senna genus. The procedures outlined herein are fundamental for the initial identification and qualitative analysis of this compound in plant extracts, paving the way for further quantitative analysis and pharmacological studies.

The screening process involves a multi-step approach, beginning with general tests to identify major classes of phytochemicals present in the extract, followed by specific chemical and chromatographic techniques to confirm the presence of anthraquinone (B42736) glycosides, and ultimately, Sennoside C.

General Phytochemical Screening

A preliminary screening of the crude plant extract is essential to understand its general phytochemical profile. This helps in identifying the major classes of compounds present, which can inform subsequent separation and purification strategies.

Experimental Protocols for General Screening:

-

Test for Alkaloids (Mayer's Test):

-

Boil a small quantity of the plant extract with a few milliliters of dilute hydrochloric acid.

-

Filter the solution and cool the filtrate.

-

Add 1-2 drops of Mayer's reagent (potassium mercuric iodide solution).

-

Observation: Formation of a cream or white precipitate indicates the presence of alkaloids.[1]

-

-

Test for Flavonoids (Shinoda Test):

-

Test for Saponins (Foam Test):

-

Test for Tannins (Ferric Chloride Test):

-

Dissolve a small amount of the extract in water.

-

Add a few drops of a 5% ferric chloride solution.

-

Observation: The development of a dark green or bluish-black color is indicative of tannins.[2]

-

Specific Screening for Anthraquinone Glycosides

Sennosides (B37030) are a type of anthraquinone glycoside. Therefore, specific tests targeting this class of compounds are crucial for their identification.

Experimental Protocols for Anthraquinone Glycosides:

-

Borntrager's Test: This test is used to identify the aglycone (non-sugar) part of anthraquinone glycosides.

-

Boil 1 g of the plant extract with 5-10 mL of dilute sulfuric acid or hydrochloric acid for 10 minutes on a water bath to hydrolyze the glycosides.[3][5]

-

Filter the solution while hot and cool the filtrate.

-

Extract the filtrate with an equal volume of chloroform (B151607) or benzene (B151609) by shaking it in a separatory funnel.

-

Separate the organic layer (chloroform/benzene) and add an equal volume of dilute ammonia (B1221849) solution (10%).

-

Shake the mixture well.

-

Observation: The development of a pink or red color in the ammoniacal layer indicates the presence of anthraquinone aglycones.[5][6][7]

-

-

Modified Borntrager's Test (For C-Glycosides): This modification is particularly useful for C-glycosides like Sennoside C, which are more resistant to acid hydrolysis.

-

To 0.1 g of the plant extract, add 5 mL of 5% ferric chloride solution and 5 mL of dilute hydrochloric acid.[5]

-

Heat the mixture on a boiling water bath for approximately 5 minutes to break the C-C bond.[5][7]

-

Cool the solution and extract with benzene or chloroform.

-

Separate the organic layer and add an equal volume of dilute ammonia.

-

Observation: A pinkish-red color in the ammoniacal layer confirms the presence of C-glycoside anthraquinones.[5]

-

Chromatographic Analysis: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental and powerful technique for the separation and preliminary identification of individual sennosides, including Sennoside C. By comparing the Rf (retardation factor) value of a spot in the sample with that of a known standard, a positive identification can be made.

Experimental Protocol for TLC/HPTLC of Sennosides:

-

Stationary Phase: Pre-coated Silica gel G60 F254 TLC or HPTLC plates are commonly used.[8][9]

-

Sample Preparation: Dissolve the plant extract and Sennoside C standard in methanol (B129727).[10]

-

Application: Apply the sample and standard solutions as narrow bands or spots onto the TLC plate, approximately 10 mm from the bottom edge.[9]

-

Mobile Phase (Solvent System): A commonly used solvent system is a mixture of n-propanol: ethyl acetate: water: glacial acetic acid (3:3:2:0.1 v/v) .[8] Other systems such as n-propanol: diethyl ether: methanol (4:4:3) have also been reported.[10]

-

Development: Place the plate in a chromatography tank saturated with the mobile phase and allow the solvent front to ascend to about two-thirds of the plate height.[7]

-

Visualization:

-

Dry the plate at room temperature.

-

For enhanced visualization, spray the plate first with 25% nitric acid solution and heat for 10 minutes at 110°C.[7]

-

After cooling, spray with a 5% w/v alcoholic potassium hydroxide (B78521) (KOH) solution.[7]

-

Observe the plate under UV light at 366 nm. Sennosides appear as characteristic spots.[8]

-

-

Identification: Calculate the Rf value for the spots and compare them with the standard. The Rf value is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.

Data Presentation: Quantitative TLC Data

The following table summarizes typical Rf values for various sennosides obtained through HPTLC, which can be used as a reference for identification.

| Compound | Rf Value |

| Sennoside A | 0.35[8] |

| Sennoside B | 0.25[8] |

| Sennoside C | 0.61 [8] |

| Sennoside D | 0.46[8] |

| Note: Rf values are dependent on the specific chromatographic conditions (e.g., stationary phase, mobile phase, temperature) and may vary slightly. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the preliminary phytochemical screening of Sennoside C.

References

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Tests For Glycosides: General and specific - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. chemijournal.com [chemijournal.com]

- 5. yourarticlelibrary.com [yourarticlelibrary.com]

- 6. Phytochemical qualitative analysis-Glycoside identification test for homoeopathic mother tincture and dilution [homeobook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Estimation of individual sennosides in plant materials and marketed formulations by an HPTLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio21.bas.bg [bio21.bas.bg]

- 10. phytojournal.com [phytojournal.com]

The Intricate Dance: A Technical Guide to the Interaction of Sennoside C with Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside C, a dianthrone glycoside from the Senna plant, is a widely used prodrug for the treatment of constipation. Its pharmacological activity is entirely dependent on a complex series of metabolic transformations carried out by the gut microbiota. This technical guide provides an in-depth exploration of the core interactions between Sennoside C and the intestinal microbiome. It details the enzymatic processes, the key bacterial players, the resulting active metabolites, and the subsequent signaling pathways that elicit a laxative effect. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

The Metabolic Activation of Sennoside C: A Journey Through the Gut

Sennoside C, in its native form, is pharmacologically inert and poorly absorbed in the upper gastrointestinal tract[1][2]. Its journey to bioactivation begins in the colon, where it encounters a dense and diverse microbial community. The hydrophilic nature of the glycoside protects it from absorption until it reaches this distal part of the intestine[1]. The transformation of Sennoside C into its active constituents is a two-step process orchestrated by specific bacterial enzymes.

Step 1: Glycosidic Bond Cleavage

The initial and rate-limiting step is the hydrolysis of the β-glucosidic bonds of Sennoside C. This reaction is catalyzed by β-glucosidases, enzymes produced by a variety of gut bacteria. This enzymatic cleavage releases the aglycone, a dianthrone structure. Several bacterial species have been identified as key players in this process, with a notable contribution from the Bifidobacterium genus[3][4][5][6]. A specific strain, Bifidobacterium sp. strain SEN, has been isolated from human feces and shown to effectively hydrolyze sennosides (B37030) to sennidins[4][7].

Step 2: Reductive Cleavage to Active Anthrones

Following the removal of the sugar moieties, the resulting dianthrone aglycone undergoes reductive cleavage of the C10-C10' bond. This reduction is carried out by bacterial reductases, such as nitroreductases, leading to the formation of the active metabolites: aloe-emodin (B1665711) anthrone (B1665570) and rhein (B1680588) anthrone[3][8][9][10][11]. These anthrones are the true effectors of the laxative action of Sennoside C. Studies have shown that these two anthrones act synergistically to produce a potent purgative effect[8][9][10]. An enzyme isolated from Peptostreptococcus intermedius has been shown to catalyze the electron transfer from NADH to cofactors that non-enzymatically reduce sennidins to rhein anthrone[12][13].

Quantitative Data on Sennoside C Metabolism

The biotransformation of Sennoside C and the activity of its metabolites have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Pharmacodynamic Activity of Sennoside C Metabolites in Mice

| Compound | Administration Route | ED50 (μmol/kg) | Onset of Diarrhea | Reference |

| Sennoside C | Oral | - | ~3 hours | [8][9][10] |

| Sennoside C | Intracaecal | - | ~24 minutes | [8][9][10] |

| Aloe-emodin anthrone | Intracaecal | 54.5 (24.1-89.6) | - | [8][9][10] |

| Rhein anthrone | Intracaecal | 11.4 (5.0-15.7) | - | [8][9][10] |

| Equimolar mixture of Aloe-emodin anthrone and Rhein anthrone | Intracaecal | 11.2 (6.1-14.6) | - | [8][9][10] |

Table 2: Kinetic Parameters of a β-Glucosidase from Bifidobacterium sp. strain SEN

| Substrate | Km (mM) | Optimal pH | Reference |

| Sennoside B | 0.94 | 6.0 | [8] |

| 4-methylumbelliferyl β-glucoside (MUG) | 0.53 | 6.0 | [8] |

Signaling Pathways Activated by Sennoside C Metabolites

The active metabolites of Sennoside C, rhein anthrone and aloe-emodin anthrone, exert their laxative effects by modulating specific signaling pathways in the colon, primarily affecting fluid secretion and intestinal motility.

3.1. Prostaglandin (B15479496) E2 (PGE2) Signaling Pathway

Rhein anthrone stimulates macrophages in the colonic mucosa to increase the synthesis and release of Prostaglandin E2 (PGE2)[14][15][16]. PGE2 then acts as a paracrine mediator, binding to its receptors on adjacent epithelial cells. This interaction triggers a cascade of intracellular events that ultimately lead to increased intestinal fluid and electrolyte secretion, contributing significantly to the laxative effect. The inhibition of prostaglandin synthesis with agents like indomethacin (B1671933) has been shown to significantly reduce the secretory and laxative effects of sennosides[17][18][19].

3.2. Aquaporin 3 (AQP3) Downregulation

A key mechanism downstream of PGE2 signaling is the downregulation of Aquaporin 3 (AQP3) expression in colonic epithelial cells[15][16]. AQP3 is a water channel crucial for water reabsorption from the colon. The increase in PGE2 levels triggered by rhein anthrone leads to a significant decrease in AQP3 expression. This reduction in AQP3 channels impairs water reabsorption from the intestinal lumen, resulting in increased fecal water content and a softer stool consistency, which facilitates defecation[15][16][20].

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between Sennoside C and gut microbiota.

4.1. In Vitro Fermentation of Sennoside C with Human Fecal Microbiota

This protocol is adapted from methodologies used to study the fermentation of various substrates by gut bacteria.

Objective: To assess the metabolic conversion of Sennoside C by a complex human gut microbial community in an anaerobic environment.

Materials:

-

Fresh human fecal samples from healthy donors (screened for recent antibiotic use).

-

Anaerobic chamber or system.

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).

-

Sennoside C solution (sterile filtered).

-

Phosphate buffered saline (PBS), anaerobic.

-

Centrifuge.

-

Incubator shaker.

-

Analytical instruments (e.g., HPLC-MS/MS).

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10-20% (w/v) slurry. Centrifuge at a low speed to pellet large debris and use the supernatant as the inoculum.

-

Fermentation Setup: To sterile fermentation vessels containing the basal medium, add the fecal inoculum and the Sennoside C solution to achieve the desired final concentration. Include a control group without Sennoside C.

-

Incubation: Incubate the fermentation vessels anaerobically at 37°C with gentle shaking for a defined period (e.g., 0, 6, 12, 24, 48 hours).

-

Sampling: At each time point, aseptically withdraw an aliquot of the fermentation culture.

-

Sample Processing and Analysis: Centrifuge the collected samples to separate the bacterial pellet from the supernatant. The supernatant can be used for the quantification of Sennoside C and its metabolites (aloe-emodin anthrone, rhein anthrone) using a validated HPLC-MS/MS method[21][22][23][24]. The bacterial pellet can be used for microbial community analysis (e.g., 16S rRNA gene sequencing).

4.2. Animal Model for Evaluating the Laxative Effect of Sennoside C

This protocol is based on rodent models commonly used to assess laxative efficacy.

Objective: To determine the in vivo laxative effect of orally administered Sennoside C and its metabolites.

Materials:

-

Laboratory animals (e.g., male Wistar rats or ICR mice).

-

Sennoside C suspension (e.g., in 0.5% carboxymethylcellulose).

-

Metabolic cages for individual housing and feces collection.

-

Charcoal meal (for intestinal transit studies).

-

Analytical balance.

Procedure:

-

Animal Acclimatization: Acclimate animals to the experimental conditions for at least one week.

-

Dosing: Administer Sennoside C suspension orally by gavage at various doses. A control group should receive the vehicle only. For studies on active metabolites, intracaecal administration can be performed.

-

Fecal Parameter Assessment: House the animals in individual metabolic cages and collect feces at specific time intervals (e.g., every 2 hours for 24 hours). Measure the total fecal weight, fecal water content (by drying to a constant weight), and the number of fecal pellets.

-

Intestinal Transit Time: In a separate experiment, administer a charcoal meal orally a set time after Sennoside C administration. Euthanize the animals after a specific period and measure the distance traveled by the charcoal meal in the small intestine, expressed as a percentage of the total length of the small intestine.

-

Data Analysis: Compare the fecal parameters and intestinal transit time between the Sennoside C-treated groups and the control group using appropriate statistical tests.

4.3. Quantification of Sennoside C and its Metabolites by HPLC-MS/MS

Objective: To accurately quantify Sennoside C, aloe-emodin anthrone, and rhein anthrone in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase analytical column.

Procedure:

-

Sample Preparation:

-

Fermentation Supernatant: Precipitate proteins with an organic solvent (e.g., acetonitrile), centrifuge, and collect the supernatant.

-

Feces/Intestinal Contents: Homogenize in a suitable buffer, extract with an organic solvent, and clean up the extract using solid-phase extraction (SPE) if necessary.

-

-

Chromatographic Separation:

-

Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode, depending on the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Sennoside C, aloe-emodin anthrone, and rhein anthrone should be optimized.

-

-

Quantification: Generate a calibration curve using authentic standards of Sennoside C, aloe-emodin anthrone, and rhein anthrone. The concentration of the analytes in the samples is determined by interpolating their peak areas against the calibration curve.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involved in the action of Sennoside C.

Conclusion

The interaction between Sennoside C and the gut microbiota is a classic example of host-microbe symbiosis in drug metabolism. Understanding the intricacies of this relationship, from the specific enzymes and bacteria involved to the downstream signaling pathways, is crucial for optimizing the therapeutic use of sennosides and for the development of novel therapeutics targeting the gut microbiome. This technical guide provides a foundational resource for professionals in the field, summarizing the current state of knowledge and providing practical experimental frameworks to further explore this fascinating area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. redalyc.org [redalyc.org]

- 3. In situ identifying sennoside A-reducing bacteria guilds in human gut microbiota via enzymatic activity visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of a human intestinal anaerobe, Bifidobacterium sp. strain SEN, capable of hydrolyzing sennosides to sennidins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Isolation of a human intestinal anaerobe, Bifidobacterium sp. strain SEN, capable of hydrolyzing sennosides to sennidins: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. Isolation of a human intestinal anaerobe, Bifidobacterium sp. strain SEN, capable of hydrolyzing sennosides to sennidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of a novel sennoside-hydrolyzing beta-glucosidase from Bifidobacterium sp. strain SEN, a human intestinal anaerobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of sennosides by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prostaglandin-mediated action of sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Changes in colonic motility induced by sennosides in dogs: evidence of a prostaglandin mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Changes in colonic motility induced by sennosides in dogs: evidence of a prostaglandin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. impactfactor.org [impactfactor.org]

- 22. Comprehensive Measurement of Metabolites in Gut Microbiota Using GC-MS/MS and LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. researchgate.net [researchgate.net]

- 24. HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column | SIELC Technologies [sielc.com]

A Technical Guide to the Contrasting Activities of Sennoside C: In Vitro vs. In Vivo

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sennoside C, a dianthrone glycoside from the Senna plant, presents a classic case of the divergence between in vitro and in vivo pharmacological assessments. While largely inert when applied directly to cell cultures, Sennoside C exhibits significant biological activity in vivo, primarily as a laxative. This technical guide elucidates that the discrepancy is almost entirely attributable to metabolic activation by the gut microbiota. In vivo, intestinal bacteria hydrolyze and reduce Sennoside C into its active metabolites, primarily rhein (B1680588) anthrone (B1665570) and aloe-emodin (B1665711) anthrone.[1][2][][4] These metabolites are responsible for the compound's observed physiological effects, which are absent in sterile in vitro environments. This guide provides a detailed comparison of the data, outlines key experimental protocols, and visualizes the critical metabolic and signaling pathways to inform future research and drug development.

The Core Discrepancy: Metabolic Inactivity vs. Microbial Activation

The central theme in understanding Sennoside C's activity is its status as a prodrug.[5]

-

In Vitro Studies: In isolated cellular systems, Sennoside C demonstrates minimal to no direct biological effect. Standard cytotoxicity or signaling assays using the parent compound often yield negative or inconclusive results because the necessary bacterial enzymes for its conversion are absent. One study, however, did show that Sennoside C can inhibit the amyloid fibrosis of human lysozyme (B549824) with an IC50 of 186.20 μM, an activity independent of microbial metabolism.[6]

-

In Vivo Studies: Following oral administration, Sennoside C passes through the upper gastrointestinal tract unchanged.[7] Upon reaching the colon, commensal bacteria, such as Bifidobacterium and Peptostreptococcus, metabolize the glycoside.[5][8][9] This biotransformation is a two-step process involving the cleavage of sugar moieties (deglycosylation) followed by the reduction of the anthraquinone (B42736) core to form active anthrones.[10] These metabolites then exert pharmacological effects, including the well-documented laxative action.[7][11][12]

Visualization of Metabolic Activation

The metabolic conversion of Sennoside C is a critical prerequisite for its bioactivity. The process begins with bacterial β-glucosidases removing the glucose units, followed by reduction to the active anthrones.

Caption: Metabolic pathway of Sennoside C in vivo.

Quantitative Data Summary

Direct comparison of in vitro and in vivo data for Sennoside C is challenging, as most in vitro work focuses on its active metabolite, rhein. The tables below summarize key quantitative findings.

Table 1: In Vitro Activity of Sennoside C and Its Metabolite Rhein

| Compound | Assay Type | Cell Line/Target | Endpoint | Result | Citation |